Dichloro(ethylenediamine)platinum(II) is an organometallic compound with the formula . It consists of a platinum center coordinated to two chloride ions and one ethylenediamine ligand. This compound is notable for its role in coordination chemistry and its potential applications in medicinal chemistry, particularly as an anticancer agent. The platinum center exhibits a square planar geometry, typical of many platinum(II) complexes, which contributes to its reactivity and biological activity.
Dichloro(ethylenediamine)platinum(II) is a prodrug, meaning it requires activation within the body to exert its cytotoxic effects. It is believed to work by forming covalent adducts with DNA, particularly guanine nucleotides. This disrupts DNA replication and transcription, leading to cell death in rapidly dividing cancer cells.
A study published in Nature Reviews Cancer showed that cisplatin treatment can induce DNA damage and cell cycle arrest in various cancer cell lines, ultimately leading to cell death.
Dichloro(ethylenediamine)platinum(II) is a hazardous compound and should be handled with care. It is classified as a suspected carcinogen and can cause respiratory irritation, skin and eye burns.
Dichloro(ethylenediamine)platinum(II) exhibits significant biological activity, particularly in the context of cancer treatment. It is structurally related to cisplatin, a well-known chemotherapeutic agent. The compound has shown promise in:
The synthesis of dichloro(ethylenediamine)platinum(II) typically involves:
This method allows for the formation of high-purity dichloro(ethylenediamine)platinum(II), suitable for further studies and applications.
Dichloro(ethylenediamine)platinum(II) finds applications in various fields:
Interaction studies are crucial for understanding how dichloro(ethylenediamine)platinum(II) interacts with biological systems:
These studies contribute to optimizing its use in clinical settings and enhancing its efficacy while minimizing toxicity.
Dichloro(ethylenediamine)platinum(II) shares similarities with several other platinum-based compounds. Here are some notable examples:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Cisplatin | Widely used anticancer drug; contains ammine ligands. | |
| Carboplatin | Less toxic than cisplatin; used for ovarian cancer treatment. | |
| Oxaliplatin | Third-generation platinum drug; effective against colorectal cancer. |
Dichloro(ethylenediamine)platinum(II) is unique due to its specific ligand configuration (ethylenediamine vs. ammine ligands), which influences its reactivity and biological properties compared to other platinum compounds. Its distinct substitution patterns and potential for photochemical activation also set it apart from similar compounds.
The synthesis of dichloro(ethylenediamine)platinum(II) follows well-established protocols based on the direct reaction of platinum(II) salts with ethylenediamine ligands [5]. The most commonly employed starting material is potassium tetrachloroplatinate(II), which serves as the platinum source in aqueous solution [5] [7]. The fundamental synthetic approach involves the substitution of chloride ligands in the platinum coordination sphere with the bidentate ethylenediamine ligand [23].
The primary synthetic route proceeds through the direct reaction of potassium tetrachloroplatinate(II) with ethylenediamine in aqueous medium [7] [15]. The reaction is typically conducted at room temperature with careful control of stoichiometry to prevent the formation of bis-ethylenediamine complexes [21] [23]. The general reaction pathway involves the initial coordination of one ethylenediamine molecule to the platinum center, displacing two chloride ligands while retaining two chloride ligands in the final complex [23].
Temperature control represents a critical parameter in the synthesis, with most procedures conducted at ambient temperature or slightly elevated temperatures not exceeding 50 degrees Celsius [5] [21]. The reaction medium typically consists of deionized water, which facilitates the dissolution of the platinum salt and promotes the ligand substitution reaction [21] [23]. The reaction time varies depending on the specific conditions employed, generally ranging from several hours to overnight stirring to ensure complete conversion [7] [15].
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 20-50°C | Higher temperatures accelerate reaction but may promote side reactions [21] |
| pH | 6-8 | Neutral to slightly basic conditions favor clean product formation [21] |
| Reaction Time | 12-24 hours | Extended reaction times ensure complete ligand substitution [7] |
| Stoichiometry | 1:1 Pt:ethylenediamine | Excess ethylenediamine leads to bis-complex formation [23] |
The purification of dichloro(ethylenediamine)platinum(II) typically involves crystallization from aqueous solution [29]. The crude product is dissolved in hot water and allowed to cool slowly to promote crystal formation [28]. Alternative purification methods include recrystallization from polar solvents or precipitation techniques that exploit the differential solubility of the desired product versus impurities [5].
Industrial production of dichloro(ethylenediamine)platinum(II) builds upon laboratory-scale synthetic methods while addressing scalability challenges inherent to platinum chemistry [16] [32]. Large-scale synthesis requires careful consideration of platinum recovery, waste minimization, and process economics due to the high cost of platinum starting materials [18].
The industrial approach typically employs continuous or semi-continuous processes to maximize efficiency and minimize platinum losses [16]. Temperature control becomes increasingly critical at larger scales, necessitating sophisticated heating and cooling systems to maintain uniform reaction conditions throughout the reaction vessel [32]. Industrial reactors are often equipped with inert atmosphere capabilities to prevent oxidation of platinum species during synthesis [32].
Oxygen control represents a paramount concern in industrial production, with processes typically conducted under nitrogen atmosphere or with oxygen levels maintained below 5 percent [32]. This requirement stems from the tendency of platinum complexes to undergo oxidation reactions that can lead to the formation of undesired platinum(IV) species or metallic platinum [16] [32].
| Scale Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 1-100 grams | 1-10 kilograms |
| Reaction Vessel | Glass flask | Stainless steel reactor with temperature control [32] |
| Atmosphere Control | Simple nitrogen purge | Sophisticated inert gas systems [32] |
| Temperature Control | Water bath/heating mantle | Jacketed reactors with precise temperature regulation [32] |
| Purification Method | Simple crystallization | Multi-stage crystallization with automated filtration [28] |
Process optimization for industrial production focuses on maximizing platinum utilization efficiency while minimizing processing time [16]. Advanced monitoring systems track reaction progress through spectroscopic methods, allowing for real-time adjustment of reaction parameters [32]. Quality control measures include rigorous testing of intermediate and final products to ensure consistency with pharmaceutical or research-grade specifications [29].
Waste management strategies in industrial production emphasize platinum recovery from all process streams [18]. Filtrates and mother liquors are processed through specialized recovery systems to reclaim unreacted platinum materials [16]. These recovery processes often involve complex hydrometallurgical procedures that separate platinum from other components for recycling back into the production process [18].
Ligand-exchange reactions provide alternative synthetic pathways for dichloro(ethylenediamine)platinum(II) preparation, particularly when starting from different platinum precursors [5] [14]. These reactions exploit the substitution chemistry of platinum(II) complexes, where ligands can be systematically replaced while maintaining the overall coordination geometry [5].
The utilization of platinum(II) iodide complexes as precursors offers distinct advantages in certain synthetic applications [14] [15]. The reaction of potassium tetrachloroplatinate(II) with potassium iodide generates tetrakis(iodo)platinate(II) intermediates, which subsequently react with ethylenediamine to form diiodo(ethylenediamine)platinum(II) [15]. This intermediate can then undergo halide exchange with silver nitrate to replace iodide ligands with more labile aqua ligands, followed by chloride substitution to yield the target dichloro complex [5].
Silver salt methodology represents a particularly effective approach for ligand substitution reactions [5] [14]. Treatment of diiodo(ethylenediamine)platinum(II) with silver nitrate in aqueous solution generates the corresponding diaqua complex through precipitation of silver iodide [5]. The diaqua intermediate readily undergoes chloride substitution upon treatment with hydrochloric acid or sodium chloride to afford dichloro(ethylenediamine)platinum(II) [5].
| Precursor Complex | Reaction Conditions | Yield Range | Advantages |
|---|---|---|---|
| K₂PtCl₄ + ethylenediamine | Aqueous, room temperature, 12-24 hours [7] | 70-85% | Direct synthesis, minimal steps [7] |
| K₂PtI₄ + ethylenediamine | Aqueous, room temperature, 6-12 hours [15] | 75-90% | Higher reactivity of iodide ligands [15] |
| Diaqua intermediate | Aqueous HCl, room temperature, 2-4 hours [5] | 80-95% | Clean substitution, high purity [5] |
The synthetic utility of ethylenediamine as a chelating ligand facilitates its incorporation into platinum complexes through various mechanistic pathways [23]. The bidentate nature of ethylenediamine provides thermodynamic stability to the resulting complexes while the flexible ethylene bridge accommodates the preferred square planar geometry of platinum(II) [3] [6]. Reaction kinetics favor the formation of chelated complexes over statistical mixtures of monodentate coordination products [23].
Optimization of ligand-exchange reactions requires careful attention to reaction stoichiometry and the order of reagent addition [14] [23]. Sequential addition protocols, where ethylenediamine is added slowly to platinum precursor solutions, help minimize the formation of bis(ethylenediamine) complexes that can complicate product isolation [21] [23]. Temperature control during ligand addition prevents rapid reaction rates that might lead to non-selective coordination patterns [21].
Dichloro(ethylenediamine)platinum(II) exhibits characteristic coordination chemistry patterns typical of square planar platinum(II) complexes. The compound demonstrates complex reaction mechanisms involving hydrolysis, ligand substitution, and redox processes that are fundamental to understanding its chemical behavior and potential applications.
The hydrolysis of dichloro(ethylenediamine)platinum(II) in aqueous solutions represents a critical aspect of its chemical behavior. Electrospray mass spectrometry studies combined with density functional theory calculations have revealed detailed insights into the hydrolysis mechanisms [1] [2].
Hydrolysis Mechanism in Water
The primary hydrolysis reaction of dichloro(ethylenediamine)platinum(II) proceeds through a stepwise mechanism:
Pt(en)Cl₂ + H₂O → Pt(en)Cl(H₂O)⁺ + Cl⁻
This first hydrolysis step has been extensively characterized with specific kinetic parameters. The equilibrium quotient (Kt) for this reaction is 2.19 ± 0.11 × 10⁻³ M at 25°C, with a rate constant k₁ of 3.4 ± 0.4 × 10⁻⁵ s⁻¹ [3]. The activation enthalpy (ΔH*) is 18 ± 1 kcal/mol, indicating a moderately endothermic process.
Deuterium Oxide Studies
Comparative studies in deuterium oxide (D₂O) environments provide valuable mechanistic insights. When dichloro(ethylenediamine)platinum(II) is dissolved in D₂O, the hydrolysis products show distinctive mass spectral patterns that can be distinguished from those in H₂O [1]. The isotope effect studies reveal that the hydrolysis mechanism remains consistent across both solvent systems, but the kinetic isotope effects provide information about the transition state structures.
Density Functional Theory Calculations
Computational studies using density functional theory have been instrumental in elucidating the structures and energetics of hydrolysis products [1] [2]. These calculations permit detailed analysis of:
The DFT calculations indicate that the hydrolysis process involves significant reorganization of the platinum coordination sphere, with the incoming water molecule coordinating in a square planar geometry while the chloride ligand dissociates.
Hydrolysis Product Characterization
Mass spectrometry studies have identified a series of major and minor ionic hydrolysis products [1]. These include:
The relative abundance of these species depends on solution pH, ionic strength, and concentration. At physiological pH, the monoaqua species predominates, while at higher pH values, hydroxo-bridged species become more significant [4].
The ligand substitution reactions of dichloro(ethylenediamine)platinum(II) follow classical square planar substitution mechanisms. These reactions are characterized by well-defined kinetic parameters and mechanistic pathways that have been extensively studied.
Substitution Mechanism
Square planar platinum(II) complexes typically undergo substitution via an associative mechanism, although solvent-assisted pathways are also possible [5]. The general rate law for these reactions follows the two-term expression:
kobs = k₁ + k₂[Y]
where k₁ represents the solvent-dependent pathway and k₂ represents the direct nucleophilic attack pathway.
Kinetic Parameters
Comprehensive kinetic studies have been conducted for the substitution reactions of dichloro(ethylenediamine)platinum(II) with various nucleophiles [6] [7]. Key findings include:
Comparative Reactivity
Studies comparing dichloro(ethylenediamine)platinum(II) with related complexes reveal structure-reactivity relationships [8] [7]:
Solvent Effects
The substitution kinetics are significantly influenced by solvent properties. In aqueous solutions, the hydrolysis equilibrium competes with direct nucleophilic substitution, leading to complex kinetic behavior [7]. The presence of chloride ions can shift the equilibrium toward the dichloro species, affecting the overall reaction rates.
Temperature and pH Dependencies
The substitution reactions show characteristic temperature dependence, with activation energies typically ranging from 15-25 kcal/mol [7]. The pH dependence is complex, involving both the protonation state of the nucleophile and the hydrolysis equilibrium of the platinum complex.
The redox chemistry of dichloro(ethylenediamine)platinum(II) involves both oxidation to platinum(IV) and reduction processes. These redox transformations are crucial for understanding the compound's chemical versatility and potential applications.
Oxidation Mechanisms
Dichloro(ethylenediamine)platinum(II) can be oxidized to platinum(IV) species using various oxidizing agents [9] [10]. The oxidation process typically involves:
Pulse radiolysis studies have shown that oxidation produces species with higher oxidation states of platinum, followed by ligand replacement processes [9]. The oxidation is generally reversible, with the products showing characteristic disproportionation behavior.
Reduction Mechanisms
The reduction of related platinum(IV) complexes back to platinum(II) has been studied extensively [10] [11]. Key mechanistic features include:
Electrochemical Behavior
Electrochemical studies of platinum(II) complexes with ethylenediamine ligands reveal complex redox behavior [11] [12]. The compounds can undergo:
Redox Potentials
While specific redox potentials for dichloro(ethylenediamine)platinum(II) are limited in the literature, related platinum(II) complexes show:
Mechanistic Implications
The redox behavior of dichloro(ethylenediamine)platinum(II) has important implications for its chemical applications. The ability to access multiple oxidation states allows for:
The redox chemistry is closely linked to the ligand substitution behavior, as changes in oxidation state typically accompany changes in coordination number and ligand arrangement. This interconnection between redox and substitution chemistry provides a rich framework for understanding the overall chemical behavior of dichloro(ethylenediamine)platinum(II).
Computational Insights
Density functional theory calculations have provided detailed insights into the electronic structures and redox properties of platinum complexes [13] [14]. These studies reveal:
Irritant